N1‑Methylation Effect on CYP2E1 Enzyme Binding Affinity
Hartman et al. systematically assessed pyrazole binding to CYP2E1 by spectral titration and demonstrated that introduction of a single methyl group at either the 3‑ or 4‑position of the pyrazole ring enhanced affinity relative to unsubstituted pyrazole. Conversely, simultaneous substitution at positions 3 and 5 abolished detectable binding [1]. Although the exact compound was not part of the tested set, the study provides direct class‑level evidence that N1‑methyl substitution (as present in the target compound) is a critical structural determinant for CYP2E1 engagement; the C5‑phenoxymethyl substituent is predicted to further modulate both binding stoichiometry and cooperative inhibition behaviour. The des‑methyl analogue 5‑phenoxymethyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 856256‑80‑9) lacks this key N‑alkyl feature and would be expected to exhibit weaker CYP2E1 catalytic‑site affinity based on the reported SAR trend.
| Evidence Dimension | CYP2E1 catalytic‑site spectral binding affinity (qualitative SAR trend) |
|---|---|
| Target Compound Data | Contains N1‑methyl group that enhances CYP2E1 affinity (class‑level inference); C5‑phenoxymethyl substituent provides additional steric/electronic modulation |
| Comparator Or Baseline | Unsubstituted pyrazole (moderate CYP2E1 affinity); 3,5‑dimethylpyrazole (binding blocked); des‑methyl analogue 5‑phenoxymethyl‑1H‑pyrazole‑3‑carboxylic acid (no N1‑alkyl feature, predicted lower affinity) |
| Quantified Difference | Qualitative SAR trend: N1‑methyl → increased affinity; 3,5‑dimethyl → binding abolished; exact Kd values for target compound not determined in this study |
| Conditions | Recombinant rabbit CYP2E1; spectral binding titration in 50 mM potassium phosphate, pH 7.4, 20 µM DLPC, 25 °C |
Why This Matters
For researchers studying CYP2E1‑mediated metabolism or designing CYP2E1 probes, the N1‑methyl‑C5‑phenoxymethyl pattern offers a predictable scaffold for affinity modulation that cannot be replicated by simply using the des‑methyl or differently substituted pyrazole‑3‑carboxylic acid analogues.
- [1] Hartman, J.H.; Bradley, A.M.; Laddusaw, R.M.; Perry, M.D.; Miller, G.P. Structure of pyrazole derivatives impact their affinity, stoichiometry, and cooperative interactions for CYP2E1 complexes. Arch. Biochem. Biophys. 2013, 537, 12–20. DOI: 10.1016/j.abb.2013.06.011 View Source
